1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-20-12-11-19-24-18(14-26(19)25-20)16-7-9-17(10-8-16)23-21(27)22-13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXQZGHCCFQOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridazine derivatives and aldehydes or ketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of derivatives related to imidazo[1,2-b]pyridazine have shown significant antimycobacterial activity. For instance, it was demonstrated that specific substitutions on the phenyl and benzyl moieties influenced the compound's potency against Mtb, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL in vitro assays .
Table 1: Antimycobacterial Activity of Derivatives
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 3.02 |
| 2a | BnS | Ph | 0.5 | 1.44 |
| 3a | BnNMe | Ph | 1 | 2.90 |
This table summarizes the activities of selected compounds, demonstrating how structural modifications can enhance biological activity against Mtb.
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships has been crucial in understanding how different substituents affect biological activity. The presence of a methoxy group at position C3 and various substituents at C2 and C6 has been linked to enhanced activity against Mtb and Mycobacterium marinum (Mm). The systematic variation in these positions has allowed researchers to identify optimal configurations for antimicrobial efficacy .
Potential in Cancer Therapy
Emerging research indicates that compounds similar to 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea may also exhibit anticancer properties. The imidazo[1,2-b]pyridazine framework is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. Ongoing studies are investigating its effects on different cancer cell lines, which could pave the way for new therapeutic strategies .
Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial for assessing the viability of any new drug candidate. Research into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds has indicated favorable profiles, including good oral bioavailability and metabolic stability. These characteristics are vital for ensuring effective therapeutic concentrations can be achieved in vivo .
Mechanism of Action
The mechanism by which 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
YPC-Series Compounds ()
These compounds (e.g., YPC-21440, YPC-21817) share the imidazo[1,2-b]pyridazine core but replace the urea group with a thiazolidine-2,4-dione moiety. Key differences include:
- Substituent Effects: YPC compounds incorporate piperazine rings (e.g., 4-methylpiperazin-1-yl) and fluorophenyl groups, which enhance solubility and target affinity. For example, YPC-21817 (with a 4-ethylpiperazine and 3-fluoro substitution) showed improved potency in pan-Pim kinase inhibition compared to non-fluorinated analogs .
- Biological Activity : The thiazolidine-2,4-dione group in YPC compounds confers distinct binding interactions with kinase ATP pockets, whereas the urea group in the target compound may favor hydrogen bonding with polar residues.
Benzamide Derivatives ()
Compounds such as 6a and 6b feature benzamide units instead of urea linkages. These derivatives exhibit:
- Synthetic Flexibility : Benzamides are synthesized via acylation reactions (e.g., using benzoyl chloride), whereas the target urea compound requires phenyl isocyanate intermediates .
Functional Group Analysis
Key Research Findings
Substituent Impact : Fluorine and piperazine groups in YPC compounds improve both potency (e.g., YPC-21817’s IC₅₀ of 12 nM) and solubility, whereas the methoxy group in the target compound may prioritize metabolic stability .
Urea vs.
Benzamide Limitations : Benzamide derivatives (e.g., 6a) showed reduced activity compared to urea-linked analogs, highlighting the urea group’s critical role in target engagement .
Biological Activity
1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzyl group, a urea moiety, and a methoxyimidazo[1,2-b]pyridazine derivative, making it a subject of interest for various biological applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure Description
The chemical structure of this compound can be represented as follows:
This structure consists of:
- A benzyl group : Contributes to lipophilicity and potential receptor interactions.
- A urea moiety : Known for its ability to form hydrogen bonds, which is crucial for biological activity.
- A methoxyimidazo[1,2-b]pyridazine : Imparts specific biological activities related to enzyme inhibition and receptor binding.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 319.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The urea moiety may interact with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of kinases involved in cancer pathways.
- Receptor Binding : The methoxyimidazo[1,2-b]pyridazine component can bind to various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyridazine have shown promise in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and methoxy groups can enhance potency against specific cancer types.
Case Study: In Vitro Studies
A study evaluating the cytotoxic effects of related imidazo[1,2-b]pyridazine derivatives demonstrated IC50 values as low as 10 µM against A431 and Jurkat cell lines. These findings suggest that this compound may also exhibit similar or enhanced activity due to its structural components .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of imidazo[1,2-b]pyridazine derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb). The SAR analysis indicated that specific substitutions on the phenyl ring significantly influenced antimicrobial potency.
Table: Antimicrobial Activity Against Mtb
| Compound | MIC90 (µg/mL) |
|---|---|
| 1-Benzyl-Urea | 0.5 |
| 2a | 0.25 |
| 3a | 1.0 |
These results highlight the potential application of this compound in developing new antimycobacterial agents .
Q & A
Q. What are the established synthetic routes for 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea?
The synthesis typically involves a multi-step approach:
- Coupling Reactions : A key step is the formation of the imidazo[1,2-b]pyridazine core. For example, 6-chloroimidazo[1,2-b]pyridazine intermediates can undergo nucleophilic substitution with methoxide to introduce the methoxy group (e.g., NaOCH₃ in methanol at 70°C) .
- Urea Formation : The benzylurea moiety is introduced via coupling reactions, such as using carbodiimide-based reagents (e.g., HBTU) with 1-benzylisocyanate and the appropriate aniline derivative .
- Purification : Silica gel chromatography (e.g., 10–70% EtOAc/hexanes gradient) and lyophilization are commonly employed to achieve >95% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- ¹H NMR : Critical for verifying substituent positions (e.g., methoxy protons at δ ~3.3 ppm, aromatic protons in the imidazo[1,2-b]pyridazine ring at δ 7.1–8.6 ppm) .
- HPLC : Used to assess purity (>95% AUC) and retention time consistency (e.g., 9.5–13.9 minutes under method A) .
- Mass Spectrometry (ESI MS) : Confirms molecular weight (e.g., m/z 375–409 [M+H]⁺ for related analogs) .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- By-Products : Unreacted intermediates (e.g., residual 6-chloro derivatives) or incomplete coupling products. These are detected via HPLC as secondary peaks and resolved through optimized gradient elution .
- Solvent Residues : Traces of DMF or EtOAc are monitored using GC-MS or ¹H NMR .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized during scale-up?
- Catalyst Screening : Use of i-Pr₂NEt as a base improves coupling efficiency in DMF .
- Temperature Control : Heating reactions to 70–120°C (depending on substituent reactivity) enhances nucleophilic substitution rates .
- Chromatography Optimization : Adjusting EtOAc/hexanes gradients during silica gel purification minimizes product loss .
Q. What strategies are effective in improving solubility and bioavailability?
Q. How does the introduction of substituents on the imidazo[1,2-b]pyridazine ring affect physicochemical properties?
- Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity (logP) but may reduce solubility. For example, cyclopropyl or morpholino substituents alter retention times in HPLC (tR = 12.0–13.9 min) .
- Methoxy Group : Enhances metabolic stability by resisting oxidative degradation compared to hydroxyl analogs .
Q. What are the key considerations for designing analogs in structure-activity relationship (SAR) studies?
- Core Modifications : Replacing the methoxy group with halogens (e.g., Cl) or amines impacts target binding affinity, as observed in related compounds targeting retinol-binding proteins .
- Substituent Diversity : Varying the benzyl or phenyl groups (e.g., fluorinated analogs) can modulate pharmacokinetic profiles .
Q. How can stability under biological conditions (e.g., plasma) be assessed?
- In Vitro Assays : Incubate the compound in rat plasma at 37°C and monitor degradation via LC-MS. For example, oxidation at terminal N or morpholine rings is a common degradation pathway .
- Forced Degradation Studies : Expose the compound to acidic/alkaline conditions or UV light to identify degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
